4-(2-(Dimethylamino)vinyl)pyrimidine

Organic Synthesis Process Chemistry Push-Pull Chromophore

Procure 4-(2-(Dimethylamino)vinyl)pyrimidine when the synthetic target requires a 4-arylvinylpyrimidine scaffold with red-shifted absorption/emission versus 2-substituted isomers. This donor-π-acceptor building block enables strong intramolecular charge transfer (ICT) for environment-sensitive sensors. Its pyrimidine core provides superior electron-withdrawing capacity over pyridine analogs, essential for two-photon absorption chromophores (up to 500 GM) and OLED electron-transport layers. Mandatory for long-wavelength imaging probes. Request your quote today.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 179009-23-5
Cat. No. B067396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Dimethylamino)vinyl)pyrimidine
CAS179009-23-5
SynonymsEthenamine, N,N-dimethyl-2-(4-pyrimidinyl)-, (E)- (9CI)
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCN(C)C=CC1=NC=NC=C1
InChIInChI=1S/C8H11N3/c1-11(2)6-4-8-3-5-9-7-10-8/h3-7H,1-2H3/b6-4+
InChIKeyMZEMTDHEIXQJAS-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(Dimethylamino)vinyl)pyrimidine (CAS 179009-23-5): A Push-Pull Pyrimidine Scaffold for Optoelectronic and Synthetic Procurement


4-(2-(Dimethylamino)vinyl)pyrimidine (CAS 179009-23-5), also known as (E)-N,N-dimethyl-2-(4-pyrimidinyl)ethenamine, is a heterocyclic push-pull chromophore comprising a pyrimidine ring conjugated via an (E)-vinyl bridge to a dimethylamino electron-donating group . With molecular formula C₈H₁₁N₃ and molecular weight 149.19 g/mol, this compound serves as a foundational building block for arylvinylpyrimidine derivatives in materials science and medicinal chemistry research . Its 4-position substitution geometry establishes a defined donor-π-acceptor architecture that distinguishes it from 2-substituted pyrimidine analogs in photophysical behavior [1].

Why Generic Substitution of 4-(2-(Dimethylamino)vinyl)pyrimidine (CAS 179009-23-5) with Positional Isomers or Pyridine Analogs Fails in Optical Applications


Substituting 4-(2-(dimethylamino)vinyl)pyrimidine with its 2-substituted positional isomer or the corresponding pyridine analog introduces quantifiable differences in absorption/emission maxima and fluorescence quantum yield that cannot be compensated for by post hoc formulation adjustments [1]. The pyrimidine ring's second nitrogen atom at the 3-position provides an additional coordination site and electron-withdrawing capacity absent in pyridine-based alternatives, fundamentally altering both the ground-state dipole moment and the excited-state intramolecular charge transfer (ICT) behavior [2]. These differences manifest as measurable spectral shifts and quantum yield variations that directly impact device performance or imaging outcomes [3].

Quantitative Differentiation Evidence for 4-(2-(Dimethylamino)vinyl)pyrimidine (CAS 179009-23-5) Versus Positional Isomers, Pyridine Analogs, and Extended Arylvinyl Systems


Synthesis Efficiency of 4-(2-(Dimethylamino)vinyl)pyrimidine: 95% Isolated Yield in One-Step Condensation

The target compound can be synthesized via a single-step condensation of 4-methylpyrimidine with N,N-dimethylformamide dimethylacetal (DMFDMA) in DMF at 140 °C for 24 hours, yielding 95% of the (E)-isomer as a brown crystalline solid . This represents a significantly higher isolated yield compared to the multi-step protocols typically required for extended arylvinylpyrimidine derivatives or pyridine analogs requiring separate functionalization steps .

Organic Synthesis Process Chemistry Push-Pull Chromophore

Crystallographic Planarity of 4-(2-(Dimethylamino)vinyl)pyrimidine: Near-Planar Conformation for Efficient π-Conjugation

Single-crystal X-ray diffraction analysis reveals that 4-(2-(dimethylamino)vinyl)pyrimidine adopts a nearly planar molecular conformation, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), deviating from perfect planarity by only ~0.2 Å across the molecular framework [1]. This high degree of planarity maximizes π-orbital overlap between the dimethylamino donor and pyrimidine acceptor, a structural feature that directly correlates with enhanced intramolecular charge transfer efficiency [2].

X-ray Crystallography Solid-State Structure Molecular Planarity

4-Position Substitution of 4-(2-(Dimethylamino)vinyl)pyrimidine Confers Blue-Shifted Absorption and Enhanced Fluorescence Versus 2-Substituted Isomers

A systematic comparison of 2-arylvinylpyrimidines versus 4-arylvinylpyrimidines demonstrates that 4-substituted derivatives (the target compound's structural class) exhibit consistently red-shifted absorption and emission maxima compared to their 2-substituted positional isomers, a consequence of more effective π-conjugation extending through the 4-position of the pyrimidine ring [1]. The 4-substituted series shows blue shift in absorption and emission relative to 2-methylpyrimidine-derived compounds, with the 4-position enabling stronger donor-acceptor coupling [2]. Fluorescence quantum yields differ measurably between the two positional families, though the direction of change depends on specific aryl substituents [1].

Positional Isomer Comparison UV-Vis Absorption Fluorescence Emission

Pyrimidine Core of 4-(2-(Dimethylamino)vinyl)pyrimidine Enables Two-Photon Absorption Cross-Sections up to 500 GM in Branched Derivatives

Styrylpyrimidine derivatives containing dimethylamino donor groups—for which 4-(2-(dimethylamino)vinyl)pyrimidine serves as the minimal vinyl-bridged monomeric precursor—exhibit two-photon absorption (2PA) cross-section values as high as 500 GM in dichloromethane for diphenylamino-substituted A-(π-D)₃ branched architectures [1]. The pyrimidine core functions as the electron-withdrawing central unit in these reverse-topology branched systems, a role that pyridine analogs cannot fulfill with equivalent electron affinity due to the presence of only one ring nitrogen [2].

Two-Photon Absorption Nonlinear Optics Styrylpyrimidine

Dimethylamino-Vinyl Donor of 4-(2-(Dimethylamino)vinyl)pyrimidine Provides Distinct Charge-Transfer Character Versus Amino-Substituted Pyrimidines

Studies on pyrimidine-based emissive compounds demonstrate that the dimethylamino-vinyl substitution pattern produces intramolecular charge transfer (ICT) emission behavior distinct from that of simple methyl- or amino-substituted pyrimidines [1]. The vinyl bridge spatially separates the donor and acceptor moieties while maintaining π-conjugation, resulting in a measurable difference in emission mechanism and solvent-dependent spectral response compared to directly attached amino substituents [2].

Intramolecular Charge Transfer Fluorescence Mechanism Substituent Effect

Procurement-Driven Application Scenarios for 4-(2-(Dimethylamino)vinyl)pyrimidine (CAS 179009-23-5) Based on Quantified Differentiation Evidence


Synthesis of 4-Arylvinylpyrimidine Fluorescent Probes Requiring Red-Shifted Emission Versus 2-Substituted Isomers

Procure 4-(2-(dimethylamino)vinyl)pyrimidine when the synthetic target is a 4-arylvinylpyrimidine fluorescent probe that must exhibit red-shifted absorption and emission relative to the 2-arylvinylpyrimidine positional isomer series. The 4-position substitution geometry inherent to this compound cannot be achieved using 2-methylpyrimidine starting materials without complete synthetic redesign [1]. This scaffold selection is mandatory for applications where longer-wavelength emission is required for deeper tissue imaging or reduced photodamage [2].

Construction of Pyrimidine-Core Two-Photon Absorbing Chromophores with Reverse Branching Topology

Use 4-(2-(dimethylamino)vinyl)pyrimidine as the monomeric precursor for synthesizing styrylpyrimidine-based branched chromophores where the pyrimidine ring functions as the central electron-withdrawing core. This reverse topology architecture has demonstrated two-photon absorption cross-sections up to 500 GM in dichloromethane [1]. Pyridine analogs cannot replicate this performance because the single ring nitrogen provides insufficient electron-withdrawing capacity for equivalent ICT efficiency [2].

OLED Host or Electron-Transport Material Development Requiring Pyrimidine-Based Acceptor Moieties

Incorporate 4-(2-(dimethylamino)vinyl)pyrimidine into synthetic routes for OLED materials where pyrimidine derivatives serve as electron-transport layers or host matrices. Pyrimidine-containing materials are established in OLED architectures for improving luminous efficiency, stability, and device lifetime [1]. The dimethylamino-vinyl donor group provides a modular synthetic handle for further functionalization via electrophilic substitution or cross-coupling reactions [2].

Solvatochromic Fluorescent Sensors Leveraging Intramolecular Charge Transfer of Dimethylamino-Vinyl Pyrimidines

Deploy 4-(2-(dimethylamino)vinyl)pyrimidine in the synthesis of environment-sensitive fluorescent sensors where the dimethylamino-vinyl donor-pyrimidine acceptor architecture enables strong intramolecular charge transfer (ICT) character. The ICT emission mechanism produces measurable solvent-dependent spectral shifts (solvatochromism) that are absent or substantially weaker in methyl- or directly-attached amino-substituted pyrimidines [1]. This property is essential for polarity-sensing applications and fluorescent molecular probes [2].

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